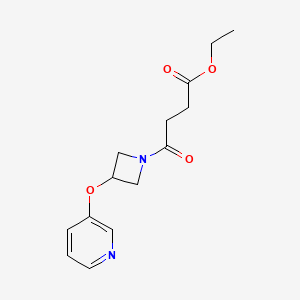
Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
Research has explored the synthesis and fluorescence properties of new ester derivatives of isothiazolo[4,5-b]pyridine, which include compounds structurally related to Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate. These studies focused on understanding their optical properties in different solvents and their potential biological activity, highlighting their solvatochromic behavior and theoretical properties using density functional theory (DFT) and time-dependent DFT methods (Krzyżak et al., 2015).
Annulation Reactions
Another study discussed an expedient phosphine-catalyzed [4 + 2] annulation process, employing compounds like Ethyl 2-methyl-2,3-butadienoate, leading to the synthesis of highly functionalized tetrahydropyridines. This research contributes to the development of synthetic methodologies that could potentially involve or be applied to the synthesis of this compound, providing insights into regioselectivity and diastereoselectivities of such reactions (Zhu et al., 2003).
Antimycobacterial Agents
Further, compounds structurally similar to this compound have been synthesized and evaluated for their antimycobacterial activity. A study demonstrated the synthesis of novel tetrahydro-pyridine esters that showed significant inhibitory activity against Mycobacterium tuberculosis, offering a promising avenue for the development of new antimicrobial agents (Raju et al., 2010).
Enzymatic Activity Enhancement
Research into the enzymatic activity of novel heterocycles revealed that certain synthesized compounds could significantly increase the reactivity of cellobiase, an enzyme crucial for the hydrolysis of cellulose into glucose. This finding suggests potential applications in biofuels and biotechnology, where this compound related compounds could play a role (Abd & Awas, 2008).
Biodegradation Studies
Additionally, studies on the biodegradation of gasoline oxygenates highlighted the versatility of propane-oxidizing bacteria in degrading various compounds, providing insights into environmental remediation strategies. Although this compound is not directly mentioned, this research underscores the broader applications of similar compounds in environmental science (Steffan et al., 1997).
Safety and Hazards
While specific safety and hazard information for Ethyl 4-oxo-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoate is not available, it’s generally recommended to handle chemical compounds with care, using adequate ventilation, minimizing dust generation and accumulation, and avoiding contact with eyes, skin, and clothing .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-(3-pyridin-3-yloxyazetidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-19-14(18)6-5-13(17)16-9-12(10-16)20-11-4-3-7-15-8-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZAZKPSFVWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)
![1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732548.png)
![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)

![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)
![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732558.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)

![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)
![8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732565.png)
![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)
